Isoscabertopin

描述

属性

IUPAC Name |

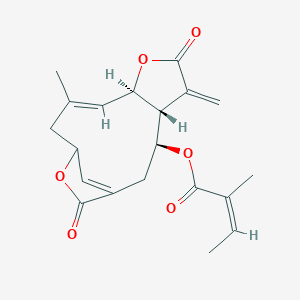

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHYXGWMIZVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoscabertopin: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and structural elucidation of this compound. Furthermore, it delves into its biological activity, with a focus on its anti-tumor properties and the associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was discovered as a constituent of Elephantopus scaber L., a perennial herb belonging to the Asteraceae family.[1] This plant, commonly known as "Tutup Bumi" or "Prickly-leaved elephant's foot," has a history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, infections, and cancer. The investigation into the phytochemical composition of Elephantopus scaber led to the isolation and identification of several bioactive sesquiterpene lactones, including this compound and its isomers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₆ | [2] |

| Molecular Weight | 358.4 g/mol | [2] |

| Compound Class | Sesquiterpene Lactone | [1] |

| Natural Source | Elephantopus scaber L. | [1] |

Isolation and Structure Elucidation

Experimental Protocol: Isolation of this compound from Elephantopus scaber

The isolation of this compound from its natural source involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a synthesized representation of methodologies reported in the literature for the isolation of sesquiterpene lactones from Elephantopus scaber.

1. Plant Material Collection and Preparation:

-

The whole plant of Elephantopus scaber is collected, washed, and air-dried in the shade.

-

The dried plant material is then ground into a coarse powder.

2. Extraction:

-

The powdered plant material is extracted exhaustively with a 90:10 ethanol/water mixture at reflux for several hours. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

-

Petroleum Ether

-

Ethyl Acetate (B1210297)

-

n-Butanol

-

-

This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to a series of column chromatography steps for the purification of this compound.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

MCI Gel Column Chromatography: Fractions containing this compound are further purified on an MCI gel column, eluting with a methanol-water gradient.

-

Sephadex LH-20 Column Chromatography: This step is used for size exclusion chromatography to remove smaller or larger impurities.

-

Octadecylsilyl (ODS) Column Chromatography: Final purification is often achieved using reverse-phase chromatography on an ODS column with a methanol-water mobile phase.

-

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of modern spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O) and esters.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 0.8 - 2.0 | 15 - 25 |

| Methylene (CH₂) | 1.0 - 4.5 | 20 - 60 |

| Methine (CH) | 1.5 - 5.5 | 30 - 70 |

| Ester Carbonyl (C=O) | - | 165 - 175 |

| Lactone Carbonyl (C=O) | - | 170 - 180 |

| Olefinic (C=C) | 5.0 - 7.5 | 100 - 150 |

Biological Activity: Anti-Tumor Effects

This compound belongs to a class of sesquiterpene lactones that have demonstrated significant anti-tumor activities. While specific IC₅₀ values for this compound are not widely reported, data from closely related and co-isolated compounds from Elephantopus scaber provide strong evidence for its potential as an anti-cancer agent.

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

| Isodeoxyelephantopin | A549 (Lung Carcinoma) | 10.46 |

| T47D (Breast Carcinoma) | 1.3 | |

| Scabertopin | J82 (Bladder Cancer) | Significantly lower than normal cells |

| T24 (Bladder Cancer) | Significantly lower than normal cells | |

| RT4 (Bladder Cancer) | Significantly lower than normal cells | |

| 5637 (Bladder Cancer) | Significantly lower than normal cells |

Note: The IC₅₀ values for Scabertopin were reported to be much lower in cancer cells compared to the human ureteral epithelial immortalized cells (SV-HUC-1), indicating a degree of selectivity.

Signaling Pathway

The precise signaling pathway through which this compound exerts its anti-tumor effects is a subject of ongoing research. However, studies on the closely related compound, scabertopin, have elucidated a potential mechanism of action in bladder cancer cells. This pathway involves the induction of necroptosis, a form of programmed cell death, and the inhibition of cell migration and invasion.

Caption: Proposed signaling pathway for this compound's anti-cancer activity.

The diagram illustrates two key effects:

-

Induction of Necroptosis: this compound is proposed to target mitochondria, leading to an increase in the production of Reactive Oxygen Species (ROS). This oxidative stress promotes the formation of the RIP1/RIP3 complex (necrosome), which in turn triggers necroptotic cell death.

-

Inhibition of Metastasis: this compound is also shown to inhibit the Focal Adhesion Kinase (FAK)/Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The downregulation of this pathway leads to a decrease in the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, thereby inhibiting cancer cell migration and invasion.

Experimental Workflow: Investigating Anti-Tumor Activity

The following diagram outlines a typical experimental workflow to assess the anti-tumor activity of a compound like this compound.

Caption: Experimental workflow for evaluating the anti-tumor activity of this compound.

This workflow begins with treating various cancer cell lines with this compound. The initial assessment involves determining the half-maximal inhibitory concentration (IC₅₀) through cell viability assays. Subsequent experiments are designed to investigate the mode of cell death (apoptosis or necroptosis), effects on the cell cycle, and the impact on cell migration and invasion. Finally, molecular techniques like Western blotting are employed to probe the underlying signaling pathways and elucidate the mechanism of action.

Conclusion

This compound, a sesquiterpene lactone isolated from Elephantopus scaber, represents a promising natural product with potential for development as an anti-cancer agent. Its biological activity, likely mediated through the induction of programmed cell death and inhibition of metastasis-related signaling pathways, warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals, encouraging continued exploration of its therapeutic potential.

References

Isoscabertopin Biosynthesis in Elephantopus scaber: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin (B1632435), a germacranolide sesquiterpene lactone isolated from Elephantopus scaber, has demonstrated significant anti-tumor activities, making its biosynthetic pathway a subject of considerable interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing parallels from the well-characterized biosynthesis of related sesquiterpene lactones in the Asteraceae family. The pathway originates from the ubiquitous mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, converging at the synthesis of farnesyl pyrophosphate (FPP). This precursor undergoes a series of cyclization and oxidation reactions, catalyzed by key enzymes such as terpene synthases and cytochrome P450 monooxygenases, to yield the complex structure of this compound. This document details the proposed enzymatic steps, intermediate compounds, and includes hypothetical quantitative data and standardized experimental protocols to guide future research in elucidating and engineering this pathway.

Introduction

Elephantopus scaber L., a member of the Asteraceae family, is a medicinal plant rich in bioactive secondary metabolites, particularly sesquiterpene lactones (STLs).[1][2] Among these, this compound has been identified as a compound with potent anti-tumor properties.[3] STLs are C15 terpenoids characterized by a lactone ring and are known for their diverse pharmacological activities.[4] The biosynthesis of STLs is a complex process involving multiple enzymatic steps, and understanding this pathway is crucial for the potential biotechnological production of these valuable compounds. This whitepaper outlines the core biosynthetic pathway leading to this compound, based on established knowledge of germacranolide biosynthesis.

The Core Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through three main stages:

-

Formation of the C15 Isoprenoid Precursor: The universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway. These units are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP), the direct C15 precursor for all sesquiterpenoids.

-

Formation of the Germacranolide Skeleton: FPP is cyclized by a terpene synthase, specifically a germacrene A synthase (GAS), to form the characteristic 10-membered ring of germacrene A. This is followed by a series of oxidative modifications catalyzed by cytochrome P450 enzymes. Germacrene A oxidase (GAO) hydroxylates the isopropenyl side chain, which is then further oxidized to a carboxylic acid. Subsequent hydroxylation at the C6 position by a costunolide (B1669451) synthase (COS) leads to the formation of the γ-lactone ring, yielding the key intermediate, costunolide.[5]

-

Post-Costunolide Modifications (Putative): The final steps in the biosynthesis of this compound from costunolide are not yet experimentally elucidated for Elephantopus scaber. Based on the chemical structure of this compound, which features additional hydroxylations and an ester side chain compared to costunolide, a series of hydroxylation and acylation reactions are proposed. These modifications are likely catalyzed by specific cytochrome P450 monooxygenases and acyltransferases.

Diagram of the Proposed this compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound in E. scaber.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway in Elephantopus scaber is not yet available, the following table presents hypothetical data based on typical values observed in studies of other sesquiterpene lactone pathways. This data is intended to serve as a benchmark for future experimental design.

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Reference Metabolite Concentration (µg/g FW) |

| Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate | 5 - 15 | 0.1 - 1.0 | Germacrene A: 1 - 10 |

| Germacrene A Oxidase (GAO) | Germacrene A | 10 - 50 | 0.05 - 0.5 | Germacrenoic Acid: 0.5 - 5 |

| Costunolide Synthase (COS) | Germacrenoic Acid | 10 - 40 | 0.01 - 0.2 | Costunolide: 2 - 20 |

| Putative Hydroxylase(s) | Costunolide | 15 - 60 | 0.02 - 0.3 | Hydroxylated Intermediates: 0.1 - 2 |

| Putative Acyltransferase | Hydroxylated Intermediate | 20 - 100 | 0.05 - 0.4 | This compound: 5 - 50 |

Experimental Protocols

The following protocols are generalized methods for the key experiments required to elucidate the this compound biosynthetic pathway.

Identification and Cloning of Biosynthetic Genes

A common approach to identify candidate genes is through transcriptome analysis of tissues where this compound accumulation is high.

Caption: Workflow for identifying and cloning biosynthetic genes.

Protocol:

-

RNA Extraction: Isolate total RNA from young leaves or trichomes of E. scaber using a suitable plant RNA extraction kit.

-

Transcriptome Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

-

Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

-

Candidate Gene Identification: Identify putative terpene synthase and cytochrome P450 genes based on sequence similarity to known sesquiterpene lactone biosynthetic genes.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into expression vectors.

In Vitro and In Vivo Functional Characterization of Enzymes

To confirm the function of candidate enzymes, in vitro assays with purified recombinant enzymes and in vivo expression in heterologous hosts are performed.

Caption: Workflow for enzyme functional characterization.

Protocol for In Vitro Assay (Example: Germacrene A Synthase):

-

Protein Expression and Purification: Express the candidate GAS gene in E. coli and purify the recombinant protein using affinity chromatography.

-

Enzyme Assay: Incubate the purified enzyme with farnesyl pyrophosphate in a suitable buffer.

-

Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane).

-

Product Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of germacrene A.

Protocol for In Vivo Assay (Example: Cytochrome P450s):

-

Agroinfiltration: Co-infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens carrying expression vectors for the upstream pathway enzymes (e.g., GAS, GAO) and the candidate P450.

-

Metabolite Extraction: Harvest the infiltrated leaves after several days and extract the metabolites using an appropriate solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected hydroxylated or modified products.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound in Elephantopus scaber provides a solid framework for future research. The immediate priorities should be the identification and functional characterization of the specific terpene synthase and cytochrome P450 enzymes involved in this pathway, particularly the enzymes responsible for the post-costunolide modifications. A combination of transcriptomics, gene cloning, and heterologous expression will be instrumental in achieving this. Elucidation of the complete pathway will not only advance our fundamental understanding of sesquiterpene lactone biosynthesis but also open avenues for the metabolic engineering of this compound and novel analogs with enhanced therapeutic properties. The development of a robust microbial or plant-based production platform for this compound is a long-term goal that will be greatly facilitated by the detailed molecular knowledge of its biosynthesis.

References

Investigating the Anti-inflammatory Pathways of Isoscabertopin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory pathways of Isoscabertopin is limited in publicly available scientific literature. This guide synthesizes information from studies on closely related sesquiterpene lactones isolated from Elephantopus scaber, such as Isodeoxyelephantopin and Scabertopin, to infer the potential mechanisms of action of this compound. The experimental protocols and quantitative data presented are based on methodologies used for these related compounds and should be adapted and validated specifically for this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of drug discovery.

This compound, a sesquiterpene lactone found in the medicinal plant Elephantopus scaber, represents a promising candidate for anti-inflammatory drug development. Compounds isolated from Elephantopus scaber have demonstrated significant anti-inflammatory properties in preclinical studies.[1] This technical guide provides an in-depth overview of the putative anti-inflammatory pathways of this compound, drawing upon the current understanding of related compounds from the same plant. The primary focus is on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Core Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of sesquiterpene lactones from Elephantopus scaber are primarily attributed to their ability to modulate key signaling pathways involved in the expression of pro-inflammatory mediators.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.

Compounds from Elephantopus scaber are thought to inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.

Inhibition of the NF-κB signaling pathway by this compound (inferred).

The MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to a variety of stimuli, including inflammation.[2] The activation of these kinases, particularly p38 and JNK, is associated with the production of pro-inflammatory cytokines and mediators. Sesquiterpene lactones from Elephantopus scaber have been shown to inhibit the phosphorylation of p38 MAPK, thereby suppressing downstream inflammatory events.[2]

Inhibition of the p38 MAPK pathway by this compound (inferred).

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of compounds and extracts from Elephantopus scaber.

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Ethyl acetate (B1210297) fraction of E. scaber | DPPH radical scavenging | - | 69.70 ± 0.01 µg/mL | [2] |

| Ethyl acetate fraction of E. scaber | Superoxide anion scavenging | - | 3.79 ± 0.16 µg/mL | [2] |

| Scabertopin | Cell viability | J82, T24, RT4, 5637 (bladder cancer) | ~20 µM (24h) | |

| Scabertopin | Cell viability | SV-HUC-1 (normal ureteral) | 59.42 µM (24h) | |

| Isodeoxyelephantopin | Cell viability | A549 (lung carcinoma) | 10.46 µg/mL | |

| Isodeoxyelephantopin | Cell viability | T47D (breast cancer) | 1.3 µg/mL |

| Treatment | Inflammatory Mediator | Cell Line | Inhibition/Reduction | Reference |

| Deoxyelephantopin & Isodeoxyelephantopin | NF-κB activation | Various | Inhibition of IκB-α degradation | |

| Ethyl acetate fraction of E. scaber | NO, iNOS, COX-2, PGE₂, IL-1β, TNF-α | BV-2 microglia | Significant mitigation | |

| Ethanolic extract of E. scaber | HRBC membrane stabilization | Human Red Blood Cells | 99.04% protection at 100 mg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to investigate anti-inflammatory pathways.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Plating: For experiments, cells are seeded in appropriate plates (e.g., 96-well for Griess assay, 6-well for Western blot and qPCR) to reach 80-90% confluency at the time of treatment.

-

Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.

-

Sample Collection: After cell treatment, collect the culture supernatant.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution:

-

Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

-

Mix equal volumes of Reagent A and Reagent B immediately before use.

-

-

Reaction: In a 96-well plate, add 50-100 µL of cell supernatant and an equal volume of the mixed Griess reagent to each well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB), which will be converted by HRP to produce a colored product.

-

Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measurement: Measure the absorbance at 450 nm.

-

Quantification: The cytokine concentration is determined from a standard curve.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways, such as p-p65, p65, p-IκBα, and IκBα.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

mRNA Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes like iNOS and COX-2.

-

RNA Isolation: Extract total RNA from the treated cells using a suitable kit (e.g., TRIzol).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes (iNOS, COX-2) and a reference gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Conclusion and Future Directions

The available evidence on related sesquiterpene lactones from Elephantopus scaber strongly suggests that this compound possesses significant anti-inflammatory properties. The primary mechanisms of action are likely the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.

For drug development professionals and researchers, the following steps are crucial to advance the investigation of this compound:

-

Isolation and Purification: Develop robust methods for the isolation and purification of this compound from Elephantopus scaber to obtain sufficient quantities for comprehensive biological evaluation.

-

In Vitro Validation: Conduct detailed in vitro studies to confirm the inhibitory effects of pure this compound on the NF-κB and MAPK pathways in relevant cell models (e.g., macrophages, endothelial cells). This should include determining IC50 values for the inhibition of various inflammatory markers.

-

In Vivo Efficacy: Evaluate the anti-inflammatory efficacy of this compound in established animal models of inflammatory diseases.

-

Pharmacokinetic and Toxicological Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties and assess the safety profile of this compound.

By systematically addressing these research areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, paving the way for its potential clinical development.

References

- 1. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Isoscabertopin: A Review of the Current Landscape

Researchers, scientists, and drug development professionals exploring the therapeutic potential of Isoscabertopin will find a notable absence of comprehensive pharmacokinetic and bioavailability data in the current scientific literature. Despite its identification as a bioactive sesquiterpene lactone isolated from Elephantopus scaber, detailed in vivo studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile have not been published. This technical guide summarizes the existing knowledge on this compound and highlights the critical need for pharmacokinetic studies to advance its development as a potential therapeutic agent.

Current State of Research

This compound is a known constituent of Elephantopus scaber, a plant with a history of use in traditional medicine.[1][2][3] Scientific interest in this compound and related sesquiterpene lactones, such as scabertopin (B1632464) and deoxyelephantopin, stems from their demonstrated biological activities in preclinical research.[2][4][5][6][7][8]

In vitro studies have indicated that this compound possesses antitumor and antimicrobial properties. For instance, its activity against various cancer cell lines has been reported, although in some cases, its effect was considered relatively weak compared to other sesquiterpene lactones from the same plant.[5] Additionally, its potential as an antimicrobial agent has been noted.[9][10][11]

However, a thorough review of published research reveals a significant gap in the understanding of how this compound behaves in a biological system. There are no available data on its oral bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), or elimination half-life.

The Need for Pharmacokinetic and Bioavailability Studies

The progression of this compound from a compound of interest to a viable clinical candidate is fundamentally dependent on a comprehensive understanding of its pharmacokinetic profile. Such studies are essential to:

-

Determine Dosage and Administration Routes: Understanding the extent and rate of absorption is crucial for establishing effective dosing regimens and selecting the most appropriate route of administration.

-

Assess Systemic Exposure: Quantifying the amount of this compound that reaches the systemic circulation is vital for correlating administered doses with therapeutic effects and potential toxicities.

-

Investigate Metabolic Pathways: Identifying how and where this compound is metabolized will provide insights into its potential for drug-drug interactions and the formation of active or inactive metabolites.

-

Characterize Elimination Routes: Understanding how the compound is cleared from the body is critical for predicting its accumulation potential and for dose adjustments in specific patient populations (e.g., those with renal or hepatic impairment).

Experimental Approaches for Future Research

To address the current knowledge gap, a series of preclinical pharmacokinetic studies would be required. A general workflow for such an investigation is outlined below.

Caption: A generalized workflow for the preclinical pharmacokinetic evaluation of a novel compound like this compound.

Experimental Protocols:

-

Analytical Method Development: A sensitive and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would need to be developed and validated for the quantification of this compound in biological matrices (e.g., plasma, urine, feces).

-

In Vitro ADME Assays: Preliminary assessment of metabolic stability using liver microsomes and cell permeability assays (e.g., Caco-2) can provide early insights into the compound's likely in vivo behavior.

-

In Vivo Pharmacokinetic Studies: Animal models, such as rodents, would be administered a single dose of this compound via both intravenous (IV) and oral (PO) routes. Blood samples would be collected at various time points, and the plasma concentrations of this compound would be measured.

-

Data Analysis: The resulting plasma concentration-time data would be used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, Cmax, Tmax, and AUC. The absolute bioavailability would be determined by comparing the AUC from the oral dose to the AUC from the IV dose.

Conclusion

While this compound has been identified as a natural product with potential therapeutic activities, the absence of pharmacokinetic and bioavailability data is a major impediment to its further development. The scientific community is encouraged to undertake the necessary in vivo studies to characterize the ADME profile of this compound. Such data are indispensable for establishing a foundation for future efficacy and safety studies and for ultimately determining the clinical viability of this compound. Without this critical information, the true therapeutic potential of this compound will remain unevaluated.

References

- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 2. ffhdj.com [ffhdj.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. tandfonline.com [tandfonline.com]

- 5. Antitumor activities of the four sesquiterpene lactones from Elephantopus scaber L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. ovid.com [ovid.com]

- 8. iasworld.org [iasworld.org]

- 9. Antimicrobial activities and mechanisms of extract and components of herbs in East Asia - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02389J [pubs.rsc.org]

- 10. Antimicrobial activities and mechanisms of extract and components of herbs in East Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on Isoscabertopin Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of isoscabertopin (B1632435) and its related derivatives, focusing on their anti-cancer and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for relevant biological assays, and visualizes the associated signaling pathways.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from plants of the Elephantopus genus, this compound and its derivatives have garnered significant interest in the scientific community for their potential as therapeutic agents. This guide will delve into the cytotoxic and anti-inflammatory effects of these compounds, providing researchers and drug development professionals with a detailed resource to inform further investigation.

Biological Activities of this compound and Its Derivatives

The primary biological activities of interest for this compound and its related compounds are their cytotoxic effects against cancer cells and their anti-inflammatory properties.

Scabertopin (B1632464), a closely related analogue of this compound, has demonstrated significant cytotoxic activity against a panel of human bladder cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. Notably, scabertopin exhibited greater potency against cancer cell lines compared to a non-cancerous human ureteral epithelial immortalized cell line (SV-HUC-1), suggesting a degree of selectivity.[1][2][3]

Table 1: Cytotoxicity of Scabertopin against Human Bladder Cancer Cell Lines

| Cell Line | Cell Type | 24h IC50 (µM) | 48h IC50 (µM) |

| J82 | Bladder Carcinoma | ~20 | ~18 |

| T24 | Bladder Carcinoma | ~20 | ~18 |

| RT4 | Bladder Carcinoma | ~20 | ~18 |

| 5637 | Bladder Carcinoma | ~20 | ~18 |

| SV-HUC-1 | Normal Ureteral Epithelium | 59.42 | 55.84 |

Data sourced from studies on scabertopin, a related sesquiterpene lactone.[1][3]

Table 2: Anti-inflammatory Activity of Phenolic Acids from Elephantopus scaber

| Compound | IC50 for NO Inhibition (µM) |

| Ethyl 3,3',4,4'-tetrahydroxy-δ-truxinate | 11.85 - 20.62 |

| 3-O-p-coumaroyl-4-O-caffeoyl quinic acid methyl ester | Not specified |

| Known Compound 4 | 11.85 - 20.62 |

| Known Compound 5 | 11.85 - 20.62 |

Data represents the inhibitory activity of compounds isolated from Elephantopus scaber on NO production.[1]

Signaling Pathways Modulated by this compound Derivatives

The biological effects of this compound and related sesquiterpene lactones are mediated through their interaction with various cellular signaling pathways. Key pathways implicated in their anticancer and anti-inflammatory activities include the NF-κB, STAT3, and apoptosis pathways. Additionally, the FAK/PI3K/Akt pathway has been identified as a target in the inhibition of cancer cell migration and invasion.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. This compound derivatives have been suggested to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This inhibition prevents the transcription of pro-inflammatory genes.

References

- 1. New phenolic acids from the whole herb of Elephantopus scaber Linn. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxicity Profile of Isoscabertopin: A Selective Anti-Cancer Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has demonstrated significant potential as a selective anti-cancer agent. This technical guide provides a comprehensive overview of the cytotoxicity profile of this compound and its closely related compounds, highlighting its differential effects on normal versus cancerous cell lines. Drawing upon available research, this document details the experimental protocols for assessing its cytotoxic effects and elucidates the potential signaling pathways involved in its mechanism of action. The data presented herein, including IC50 values for the related compound Scabertopin, suggests a favorable therapeutic window for this compound, making it a promising candidate for further preclinical and clinical development.

Introduction

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a paramount objective in oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Sesquiterpene lactones, a class of secondary metabolites found in various plant families, are recognized for their broad spectrum of biological activities, including potent anti-tumor effects. This compound, derived from Elephantopus scaber, belongs to this promising class of compounds. This guide synthesizes the current understanding of this compound's cytotoxicity, with a focus on its selectivity for cancer cells over normal cells, providing a foundational resource for researchers in the field.

Cytotoxicity Data: this compound and Related Compounds

While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, the cytotoxic profile of a closely related sesquiterpene lactone, Scabertopin, also isolated from Elephantopus scaber, provides valuable insights. Studies have demonstrated that Scabertopin exhibits significant and selective cytotoxicity against various cancer cell lines while being considerably less toxic to normal human cells.

Table 1: Comparative IC50 Values of Scabertopin in Bladder Cancer and Normal Cell Lines

| Cell Line | Cell Type | 24h IC50 (µM) | 48h IC50 (µM) |

| J82 | Bladder Cancer | ~20 | ~18 |

| T24 | Bladder Cancer | ~20 | ~18 |

| RT4 | Bladder Cancer | ~20 | ~18 |

| 5637 | Bladder Cancer | ~20 | ~18 |

| SV-HUC-1 | Normal Human Ureteral Epithelial | 59.42 | 55.84 |

Data sourced from a study on Scabertopin's effect on bladder cancer cells, indicating a significantly higher concentration is required to inhibit normal cells compared to cancer cells[1].

Furthermore, qualitative and mechanistic studies on other related sesquiterpene lactones from Elephantopus scaber, such as Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), consistently report selective cytotoxicity towards cancer cells. For instance, DET showed significantly less cytotoxicity against normal human peripheral blood lymphocytes and normal colon cells (CCD841CoN) compared to various cancer cell lines[2]. This body of evidence strongly suggests that this compound is likely to share this characteristic of selective cytotoxicity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer activity of this compound and its related compounds is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction

This compound is believed to trigger apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of key regulatory proteins, including the Bcl-2 family and caspases.

-

Bcl-2 Family Proteins: These proteins are critical regulators of the mitochondrial apoptotic pathway. Pro-apoptotic members like Bax and Bak are upregulated, while anti-apoptotic members like Bcl-2 and Bcl-xL are downregulated by this compound-related compounds. This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm[3][4][5].

-

Caspase Activation: The released cytochrome c activates a cascade of caspases, which are the executioners of apoptosis. Initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) are activated, leading to the cleavage of cellular substrates and ultimately, cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its analogs have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Signaling Pathways

The following diagrams illustrate the putative signaling pathways through which this compound exerts its cytotoxic effects, based on the known mechanisms of related compounds.

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Caption: this compound-Induced Cell Cycle Arrest.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., J82, T24, RT4, 5637 for bladder cancer) and normal human cell lines (e.g., SV-HUC-1) should be used.

-

Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Sample Collection: After treating the cells with this compound as described for the MTT assay, collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assays

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) can be quantified.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental Workflow for Cytotoxicity Profiling.

Conclusion and Future Directions

The available evidence strongly supports the potential of this compound as a selective anti-cancer agent. Data from the closely related compound Scabertopin demonstrates a significant therapeutic window, with much higher concentrations needed to affect normal cells compared to cancer cells. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, are consistent with the profiles of other promising natural product-derived anti-cancer compounds.

To further advance the development of this compound, future research should focus on:

-

Comprehensive IC50 Profiling: Determining the IC50 values of pure this compound across a wide panel of cancer cell lines and a diverse set of normal human cell lines.

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets of this compound and confirming its effects on the Bcl-2 family, caspases, and cell cycle regulatory proteins.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promise of this compound into a tangible therapeutic for cancer patients.

References

- 1. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Isoscabertopin and Related Sesquiterpene Lactones in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered interest for its potential anti-tumor properties. While comprehensive in vivo efficacy data for this compound in animal models remains limited in publicly accessible literature, significant research has been conducted on its closely related structural analog, Deoxyelephantopin (DET), also derived from E. scaber. This technical guide provides an in-depth overview of the available in vivo data on DET as a surrogate to infer the potential efficacy of this compound, alongside detailed experimental protocols and an exploration of the implicated signaling pathways. This information is intended to guide further research and drug development efforts in this area.

One study that evaluated four sesquiterpene lactones from Elephantopus scaber, including this compound (referred to as ES-3), noted that its in vitro effect on the growth of tested cancer cell lines was relatively weak compared to other compounds from the same plant, such as Deoxyelephantopin (ES-4)[1]. This may explain the current scarcity of extensive in vivo animal studies specifically focused on this compound.

Quantitative Data on In Vivo Efficacy of Deoxyelephantopin (DET)

The following tables summarize the quantitative data from key in vivo studies on Deoxyelephantopin, demonstrating its anti-tumor efficacy in various animal models.

Table 1: In Vivo Efficacy of Deoxyelephantopin in a Breast Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Tumor Growth Inhibition | Reference |

| Nude Mice | MDA-MB-231 | Deoxyelephantopin | Not Specified | Not Specified | Significantly inhibited tumor growth | [2] |

Table 2: In Vivo Efficacy of Deoxyelephantopin in a Colon Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Outcome | Reference |

| Not Specified | Not Specified | Deoxyelephantopin | Not Specified | Not Specified | Significant inhibition of colon cancer growth without obvious organ toxicity | [3] |

Table 3: In Vivo Efficacy of Deoxyelephantopin in a Melanoma Lung Metastasis Model

| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Outcome | Reference |

| NOD/SCID Mice | A375LM5IF4g/Luc | Deoxyelephantopin | Not Specified | Not Specified | Inhibited lung metastasis | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized experimental protocols based on the available literature for in vivo studies of sesquiterpene lactones from Elephantopus scaber.

General Xenograft Tumor Model Protocol

This protocol outlines the establishment of a xenograft model to assess the in vivo anti-tumor activity of compounds like Deoxyelephantopin.

References

- 1. Antitumor activities of the four sesquiterpene lactones from Elephantopus scaber L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Unveiling the Molecular Intricacies of Isoscabertopin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoscabertopin, a sesquiterpene lactone, belongs to a class of natural products that have garnered significant attention for their potential anti-tumor activities. While direct and extensive research on this compound's molecular targets remains nascent, studies on closely related analogues, such as Isodeoxyelephantopin (IDOE) and Deoxyelephantopin (DET), provide a strong predictive framework for its mechanism of action. This technical guide synthesizes the current understanding of the probable molecular targets of this compound, drawing evidence from its chemical congeners. It aims to provide researchers with a foundational understanding to guide future investigations into this promising compound.

Disclaimer: The majority of the experimental data and mechanistic insights presented in this document are derived from studies on Isodeoxyelephantopin (IDOE) and Deoxyelephantopin (DET), close structural analogues of this compound. While it is hypothesized that this compound shares a similar pharmacological profile, direct experimental validation is required.

Core Molecular Targets and Signaling Pathways

Based on the activities of its analogues, this compound is predicted to exert its anti-tumor effects by modulating key signaling pathways that are often dysregulated in cancer: STAT3 and NF-κB signaling. These pathways are central to tumor cell proliferation, survival, and inflammation.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor progression. The inhibition of STAT3 phosphorylation is considered a vital anti-tumor mechanism for sesquiterpene lactones.

Postulated Mechanism: this compound likely inhibits the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell survival and proliferation, such as Bcl-2.

Caption: Postulated inhibition of the STAT3 signaling pathway by this compound.

Modulation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is another critical regulator of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers.

Postulated Mechanism: this compound is hypothesized to inhibit the NF-κB signaling pathway. This could occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-survival genes.

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Cellular Effects

The inhibition of these key signaling pathways is expected to manifest in distinct cellular outcomes, primarily cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Studies on related compounds suggest that this compound likely induces cell cycle arrest, preventing cancer cells from progressing through the division cycle. The specific phase of arrest (e.g., G2/M or S phase) may be cell-type dependent.

Triggering of Apoptosis

By downregulating anti-apoptotic proteins (e.g., Bcl-2) and potentially activating pro-apoptotic pathways, this compound is expected to induce programmed cell death in cancer cells.

Quantitative Data Summary

As of the date of this document, specific quantitative data for this compound (e.g., IC50 values for cytotoxicity or enzyme inhibition) are not available in the public domain. The following table provides a template for how such data, once generated, should be presented.

| Assay Type | Cell Line / Target | This compound IC50 (µM) | Reference Compound IC50 (µM) | Reference |

| Cell Viability | e.g., MCF-7 | Data not available | e.g., Doxorubicin | To be determined |

| Cell Viability | e.g., A549 | Data not available | e.g., Doxorubicin | To be determined |

| STAT3 Phosphorylation | In vitro kinase assay | Data not available | e.g., Stattic | To be determined |

| NF-κB Reporter | HEK293T | Data not available | e.g., Bay 11-7082 | To be determined |

Detailed Experimental Protocols

The following are detailed, standardized protocols for key experiments that would be essential for elucidating the molecular targets of this compound.

Western Blot for STAT3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of STAT3.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231 or BT-549) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

-

Cell Plating and Treatment: Plate the transfected cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold change in NF-κB activity relative to the stimulated control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

While the direct molecular targets of this compound are yet to be definitively identified, the evidence from its structural analogues strongly suggests that it functions as a potent anti-tumor agent by targeting the STAT3 and NF-κB signaling pathways, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate and validate these hypothesized mechanisms. Future research should focus on generating specific quantitative data for this compound to confirm its therapeutic potential and to provide a solid foundation for further preclinical and clinical development.

Methodological & Application

Application Notes and Protocols for the Extraction of Isoscabertopin from Elephantopus scaber

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, isolation, and purification of isoscabertopin (B1632435), a sesquiterpene lactone with potential therapeutic applications, from the whole plant of Elephantopus scaber. The methodologies described are based on established phytochemical procedures for this plant species.

Introduction

Elephantopus scaber L., a member of the Asteraceae family, is a traditional medicinal herb known to contain various bioactive compounds. Among these are sesquiterpene lactones, such as deoxyelephantopin (B1239436) and this compound, which have demonstrated significant anti-inflammatory and anticancer properties.[1][2] this compound, in particular, is a compound of interest for further pharmacological investigation. This protocol outlines a systematic approach to extract and isolate this compound for research and drug development purposes. The ethyl acetate (B1210297) fraction of an ethanolic extract of the plant is a rich source of these sesquiterpene lactones.[3][4]

Quantitative Data Summary

The following table summarizes the yields from a typical extraction and fractionation process starting with 4.0 kg of dried Elephantopus scaber plant material. It is important to note that the final yield of pure this compound is not explicitly reported in the literature and will vary depending on the specific plant material and the efficiency of the purification techniques employed.

| Extraction/Fractionation Step | Starting Material (kg) | Product | Yield (g) | Percentage Yield (%) |

| Ethanolic Extraction | 4.0 | Crude Ethanolic Extract | 372.4 | 9.31 |

| Solvent Partitioning | 372.4 g Crude Extract | Petroleum Ether Fraction | 169.4 | 45.5 |

| Chloroform (B151607) Fraction | 33.8 | 9.1 | ||

| Ethyl Acetate Fraction | 46.9 | 12.6 | ||

| n-Butanol Fraction | 122.3 | 32.8 |

Data extrapolated from a study by Wang et al. (2014) where this compound was isolated from the ethyl acetate fraction.[5]

Experimental Protocols

This section details the step-by-step methodology for the extraction and isolation of this compound.

Plant Material Preparation and Extraction

-

Plant Material Collection and Preparation :

-

Collect the whole plant of Elephantopus scaber.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a coarse powder.

-

-

Ethanolic Extraction :

-

Place 4.0 kg of the powdered plant material in a large-scale Soxhlet extractor or a suitable vessel for maceration.

-

Extract the powder with a 90:10 mixture of ethanol (B145695) and water at reflux for 3 hours. Repeat the extraction process three times with fresh solvent.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a dark brown, viscous crude extract.

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning :

-

Suspend the crude ethanolic extract (approx. 372.4 g) in 3 liters of distilled water.

-

Perform sequential liquid-liquid partitioning in a large separatory funnel with the following solvents:

-

Petroleum Ether (3 x 3 L)

-

Chloroform (2 x 3 L)

-

Ethyl Acetate (3 x 3 L)

-

n-Butanol (3 x 3 L)

-

-

Collect each solvent fraction separately. The ethyl acetate fraction is expected to be enriched with this compound.

-

Concentrate the ethyl acetate fraction to dryness under reduced pressure.

-

Isolation and Purification of this compound

-

Silica (B1680970) Gel Column Chromatography :

-

Prepare a silica gel (100-200 mesh) column packed in a suitable solvent such as chloroform or a mixture of petroleum ether and ethyl acetate.

-

Dissolve the dried ethyl acetate fraction (approx. 46.9 g) in a minimal amount of chloroform or the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol. Alternatively, a gradient of petroleum ether and ethyl acetate can be used.

-

Collect fractions of a suitable volume (e.g., 20-30 mL).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol 9:1 or petroleum ether:ethyl acetate 7:3). Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions that show a similar TLC profile corresponding to sesquiterpene lactones.

-

-

Further Purification (if necessary) :

-

For higher purity, the pooled fractions containing this compound may require further chromatographic separation.

-

Sephadex LH-20 Column Chromatography : This can be used to separate compounds based on molecular size and polarity. Elution is typically performed with methanol.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, reversed-phase HPLC is recommended.

-

Column : C18, semi-preparative or preparative scale.

-

Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection : UV detector at a wavelength of approximately 210-220 nm.

-

-

Collect the peak corresponding to this compound and concentrate the solvent to obtain the pure compound.

-

Structure Elucidation

The structure of the isolated this compound should be confirmed using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR for structural determination.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe electronic transitions.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction.

Potential Signaling Pathway Inhibition by this compound: NF-κB Pathway

The ethyl acetate fraction of E. scaber, which contains this compound, has been shown to inhibit the NF-κB signaling pathway. This pathway is crucial in inflammation and cancer progression.

Caption: Inhibition of the NF-κB Signaling Pathway.

Potential Signaling Pathway Induction by this compound: Apoptotic Pathway

Sesquiterpene lactones from E. scaber are known to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for their anticancer activity.

Caption: Induction of the Mitochondrial Apoptotic Pathway.

References

Application Notes and Protocols for the Synthesis of Isoscabertopin and Related Germacranolide Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber, has demonstrated notable anti-tumor properties, making it a molecule of significant interest for medicinal chemistry and drug development.[1][2] As of the latest literature review, a complete total synthesis of this compound has not been reported. However, valuable synthetic knowledge can be gleaned from semi-synthetic studies on related germacranolide sesquiterpene lactones derived from natural sources and general methodologies for the construction of the germacranolide core. This document provides a summary of these synthetic approaches, offering protocols and strategic insights for researchers engaged in the synthesis of this compound and its analogues.

Chemical Structure and Properties of this compound

This compound is a germacrane-type sesquiterpene lactone with the following chemical properties:

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₆ |

| Molecular Weight | 358.39 g/mol |

| CAS Number | 439923-16-7 |

| Appearance | White solid |

| Biological Activity | Anti-tumor |

Semi-Synthesis of Related Germacranolide Sesquiterpene Lactones from Elephantopus scaber

While a total synthesis of this compound is not available, researchers have successfully performed semi-syntheses starting from abundant, naturally occurring sesquiterpene lactones isolated from Elephantopus scaber. A common starting material for these semi-syntheses is Scabertopin. The general strategy involves the modification of the ester side chain to explore structure-activity relationships.

General Protocol for the Esterification of Scabertopin

The following protocol describes a general method for the derivatization of the hydroxyl group in Scabertopin and related structures.

Experimental Protocol:

-

Dissolution: Dissolve Scabertopin (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Addition of Reagents: Add the desired carboxylic acid (1.2 equivalents), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.5 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester derivative.

Table 1: Examples of Semi-Synthetic Derivatives of Scabertopin

| Starting Material | R-COOH | Product | Yield (%) |

| Scabertopin | Acetic Acid | Scabertopin Acetate | >90 |

| Scabertopin | Benzoic Acid | Scabertopin Benzoate | 85-95 |

| Scabertopin | Cinnamic Acid | Scabertopin Cinnamate | 80-90 |

Note: Yields are approximate and may vary based on specific reaction conditions and scale.

Caption: General workflow for the semi-synthesis of Scabertopin derivatives.

General Synthetic Strategies for the Germacranolide Core

The construction of the 10-membered ring of the germacranolide core is a significant challenge in the total synthesis of molecules like this compound. Several strategies have been developed for the synthesis of this key structural motif.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of medium to large rings. This approach involves the synthesis of a diene precursor that can be cyclized using a ruthenium-based catalyst.

Caption: Ring-Closing Metathesis (RCM) approach to the germacranolide core.

Nozaki-Hiyama-Kishi (NHK) Reaction

The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is another effective method for the macrocyclization to form the 10-membered ring. This reaction involves the coupling of an aldehyde with a vinyl halide mediated by chromium(II) and nickel(II) salts.

Caption: Intramolecular Nozaki-Hiyama-Kishi (NHK) reaction for germacranolide synthesis.

Conclusion and Future Outlook

While the total synthesis of this compound remains an open challenge, the semi-synthetic routes from readily available natural products provide a valuable platform for generating analogues for biological evaluation. Furthermore, established methodologies for the construction of the core germacranolide skeleton, such as RCM and intramolecular NHK reactions, offer promising starting points for a future total synthesis campaign. The development of a scalable and efficient total synthesis would be a significant achievement, enabling deeper exploration of the therapeutic potential of this compound and its derivatives.

Disclaimer: The protocols provided are general and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Isoscabertopin

Introduction

Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated significant anti-tumor properties, making it a compound of interest for further pharmacological investigation and drug development.[1][2] High-purity this compound is essential for accurate in vitro and in vivo studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from a crude plant extract. The described protocol is designed for researchers, scientists, and drug development professionals.

Principle